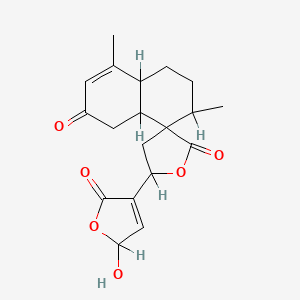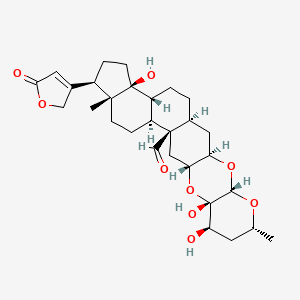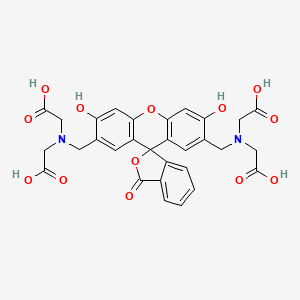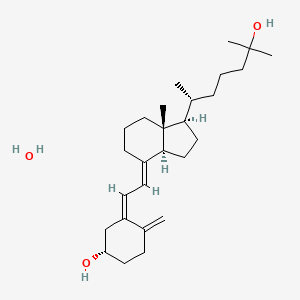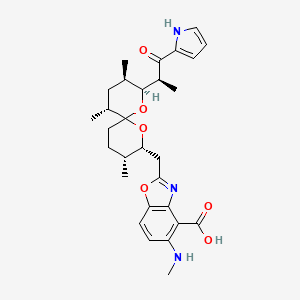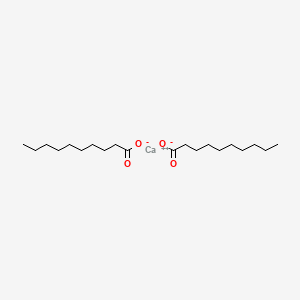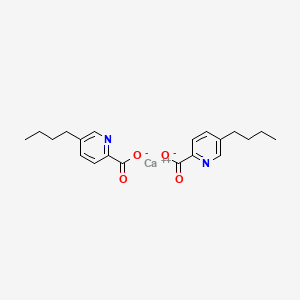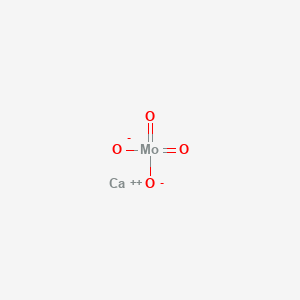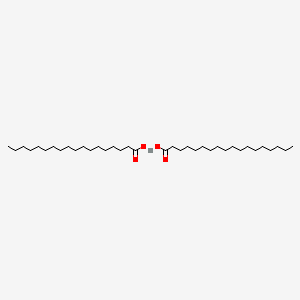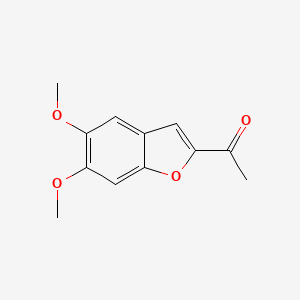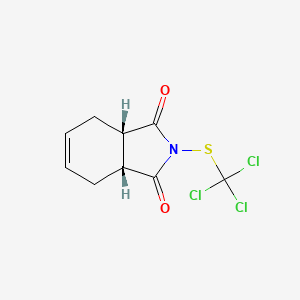
Captan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Captan 是一种广泛使用的杀菌剂,属于邻苯二甲酰亚胺类杀菌剂。它主要用于防治各种作物(包括水果、蔬菜和观赏植物)的真菌病害。This compound 以其预防苹果疮痂病、褐腐病和叶斑病等疾病的有效性而闻名。 它在纯净形式下为白色固体,虽然商业样品可能呈黄色或棕色 .
科学研究应用
Captan 在科学研究中具有广泛的应用,包括:
农业: 广泛用于防治作物真菌病害,提高产量和质量。
生物学: 研究其对真菌代谢和细胞过程的影响。
医学: 研究其在抗真菌治疗中的潜在用途及其对人体健康的影响。
作用机制
Captan 通过破坏真菌的多种细胞过程来发挥其杀菌作用。它主要抑制真菌的酶促过程,使其无法生长和繁殖。This compound 还破坏真菌中必需脂质的合成,使其缺乏关键资源。 该化合物与蛋白质中的硫醇基团反应,导致各种酶活性的抑制,最终导致细胞死亡 .
生化分析
Biochemical Properties
Captan interacts with various enzymes and proteins in biochemical reactions. It exhibits poor detection sensitivity using standard LC-MS/MS measurement conditions, and is typically analyzed by GC-techniques . The compound is known to degrade both in solution as well as during GC-injection .
Cellular Effects
The effects of this compound on cells and cellular processes are complex. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its stability, but it also undergoes degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models At high doses, toxic or adverse effects have been observed
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors . The compound can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
合成路线和反应条件
Captan 通过多步合成过程制备,该过程涉及四氢邻苯二甲酰亚胺与三氯甲基硫代氯的反应。反应通常在受控条件下进行,以确保获得所需产品的纯度。一般反应可概括如下:
四氢邻苯二甲酰亚胺的形成: 该中间体由邻苯二甲酸酐与氨反应制备。
与三氯甲基硫代氯反应: 然后将四氢邻苯二甲酰亚胺与三氯甲基硫代氯反应生成 This compound 。
工业生产方法
在工业生产中,This compound 的生产涉及使用相同基本化学反应的大规模合成。 该工艺针对效率和成本效益进行了优化,通常涉及连续流动反应器和先进的提纯技术,以确保最终产品的产率和纯度高 .
化学反应分析
反应类型
Captan 会发生多种类型的化学反应,包括:
水解: This compound 在水的存在下会发生水解,导致形成四氢邻苯二甲酰亚胺和三氯甲基硫代氯。
氧化: This compound 可以被氧化形成不同的氧化产物,具体取决于使用的条件和试剂。
取代: This compound 可以发生取代反应,特别是与亲核试剂反应,导致形成不同的衍生物。
常用试剂和条件
水解: 通常发生在水溶液中,通常在酸性或碱性条件下加速。
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
取代: 胺类和硫醇类等亲核试剂可以在温和条件下与 This compound 反应。
主要生成物
水解: 四氢邻苯二甲酰亚胺和三氯甲基硫代氯。
氧化: 各种氧化产物,取决于具体的条件。
相似化合物的比较
Captan 通常与其他杀菌剂(如福美双和三氟酰胺)进行比较。虽然这三种化合物都是有效的杀菌剂,但它们的作用机制和对环境的影响不同:
福美双: 在结构和功能上与 This compound 相似,但作用机制略有不同。
三氟酰胺: 现代杀菌剂,具有特定的作用机制,通常用作 This compound 的替代品。
This compound 的多位点作用机制是独一无二的,与单一靶点的杀菌剂相比,它不太可能导致真菌产生抗药性 .
结论
This compound 是一种用途广泛且有效的杀菌剂,在农业、生物学、医学和工业中具有广泛的应用。其独特的作用机制和控制多种真菌病害的能力使其成为种植者和研究人员的宝贵工具。尽管它很有效,但负责任地使用 This compound 对于最大限度地减少潜在的环境和健康影响至关重要。
如果您还有其他问题或需要更多详细信息,请随时提问!
属性
CAS 编号 |
133-06-2 |
|---|---|
分子式 |
C9H8Cl3NO2S |
分子量 |
300.6 g/mol |
IUPAC 名称 |
(3aS,7aR)-2-(trichloromethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C9H8Cl3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-2,5-6H,3-4H2/t5-,6+ |
InChI 键 |
LDVVMCZRFWMZSG-OLQVQODUSA-N |
杂质 |
... Bis-(trichloromethyl) disulfide is an impurity found in technical /grade/ captan. One sample of technical-grade captan was 96% pure, with the remainder consisting of sodium chloride, water and tetrahydrophthalimide. |
SMILES |
C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl |
手性 SMILES |
C1C=CC[C@H]2[C@@H]1C(=O)N(C2=O)SC(Cl)(Cl)Cl |
规范 SMILES |
C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl |
外观 |
Solid powder |
沸点 |
Decomposes (NTP, 1992) decomposes Decomposes |
颜色/形态 |
White to cream powder Crystals from carbon tetrachloride Colorless crystals White, crystalline powder [Note: Commercial product is a yellow powder] |
密度 |
1.74 at 68 °F (USCG, 1999) - Denser than water; will sink 1.74 g/cu cm at 25 °C Relative density (water = 1): 1.74 1.74 |
熔点 |
352 °F (NTP, 1992) 172.5 °C Colorless to beige amorphous solid with a pungent odor. MP: 175-178 °C /Technical grade/ No melting point; decomposes at 178 °C 352 °F 352 °F (Decomposes) |
Key on ui other cas no. |
133-06-2 |
物理描述 |
Captan is a white solid dissolved in a liquid carrier. It is a water emulsifiable liquid. It can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard of this material is that it poses a threat to the environment. In case of release immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil to contaminate groundwater. It is used as a fungicide. Odorless, white, crystalline powder. [fungicide] [Note: Commercial product is a yellow powder with a pungent odor.]; [NIOSH] WHITE CRYSTALS. Odorless, white, crystalline powder. Odorless, white, crystalline powder. [fungicide] [Note: Commercial product is a yellow powder with a pungent odor.] |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
Stable under recommended storage conditions. Captan decomposes fairly readily in alkaline media (pH>8). It is hydrolytically stable at neutral or acid pH but decomposes when heated alone at its freezing/melting point. |
溶解度 |
less than 1 mg/mL at 68 °F (NTP, 1992) In water, 5.1 mg/L at 25 °C 7.78 g/100 mL chloroform; 8.15 g/100 mL tetrachloroethane; 4.96 g/100 mL cyclohexanone; 4.70 g/100 mL dioxane; 2.13 g/100 mL benzene; 0.69 g/100 mL toluene; 0.04 g/100 mL heptane; 0.29 g/100 mL ethanol; 0.25 g/100 mL ether at 26 °C 20 g/kg xylene; 21 g/kg acetone; 1.7 g/kg isopropanol; 23 g/kg cyclohexanone at 26 °C Slightly soluble in ethylene dichloride For more Solubility (Complete) data for CAPTAN (6 total), please visit the HSDB record page. Solubility in water, g/100ml at 25 °C: (none) (77 °F): 0.0003% |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Aacaptan; Agrosol S; AI3-26538; Amercide; Bangton; Buvisild K; Captab; Captadin; Captaf; Captan; Hexacap; Captax; Glyodex 3722; Vanicide |
蒸汽压力 |
less than 0.00001 mmHg at 77 °F (NTP, 1992) 9X10-8 mm Hg at 25 °C 0 mmHg (approx) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




